molecular formula C11H5BrF3NO2 B12855853 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid

8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid

Cat. No.: B12855853
M. Wt: 320.06 g/mol
InChI Key: VUXUONCTCKESBJ-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound belongs to the quinoline-4-carboxylic acid family, a scaffold recognized for its significant role in developing inhibitors of dihydroorotate dehydrogenase (DHODH), a promising target in oncology and immunology . The strategic bromo and trifluoromethyl substitutions on the quinoline core make this molecule a versatile intermediate for further synthetic exploration, such as metal-catalyzed cross-coupling reactions, to create diverse compound libraries for biological screening . The quinoline-4-carboxylic acid pharmacophore is known to be essential for potent DHODH inhibition, as the carboxylate group forms a critical salt bridge with arginine 136 in the enzyme's binding pocket . Inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, can halt cell cycle progression and deplete nucleotide pools, showing potential for anticancer applications . Furthermore, quinoline derivatives are extensively investigated as a privileged structure in anticancer agent development, operating through various mechanisms including cell cycle arrest, apoptosis induction, and angiogenesis inhibition . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. CAS Number : 897556-32-0

Properties

Molecular Formula

C11H5BrF3NO2

Molecular Weight

320.06 g/mol

IUPAC Name

8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO2/c12-7-3-1-2-5-6(10(17)18)4-8(11(13,14)15)16-9(5)7/h1-4H,(H,17,18)

InChI Key

VUXUONCTCKESBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

One-Pot Synthesis via Haloquinoline Condensation and Oxidation

A patented method (US6500955B1) describes a one-pot, single-step process for preparing quinoline derivatives bearing trifluoromethyl groups, which can be adapted for the target compound:

  • Condensation of a 4-haloquinoline (e.g., 4-chloro-8-bromoquinoline) with an α-picolyl derivative such as 2-pyridylacetonitrile.
  • The reaction is carried out in the presence of a solvent, base, and phase transfer catalyst at temperatures ranging from -10°C to +90°C.
  • The intermediate acetonitrile derivative formed is oxidized in situ to the corresponding ketone or carboxylic acid derivative without isolation.
  • This method avoids hazardous reagents like n-butyl lithium and expensive anhydrous solvents, improving safety and scalability.

Reaction Scheme Summary:

Step Reactants Conditions Outcome
1 4-Haloquinoline (e.g., 4-chloro-8-bromoquinoline) + 2-pyridylacetonitrile Solvent, base, phase transfer catalyst, -10°C to +90°C Formation of acetonitrile intermediate
2 In situ oxidation Oxidizing agent (nucleophilic) Conversion to quinoline ketone/carboxylic acid derivative

This approach can be tailored to introduce the trifluoromethyl group at the 2-position by selecting appropriate starting materials or intermediates bearing this substituent.

Trifluoromethylation Approaches

  • Cyclization of β-keto esters or 1,3-diketones with substituted anilines or o-aminobenzaldehydes under [4+2] cyclization conditions can yield 2-trifluoromethyl quinolines.
  • Green synthesis methods utilize mild conditions and avoid harsh reagents, improving environmental compatibility.

Bromination

  • Selective bromination at the 8-position of quinoline derivatives is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • The position selectivity is influenced by electronic and steric factors inherent to the quinoline ring system.
  • Bromination is often performed after the quinoline core and trifluoromethyl group are installed to avoid side reactions.

Carboxylation and Esterification

  • The carboxylic acid group at the 4-position can be introduced via oxidation of methyl or ester precursors or by direct carboxylation of quinoline intermediates.
  • Esterification and subsequent hydrolysis steps are used to manipulate the carboxylic acid functionality during synthesis.

Comparative Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
One-pot condensation and oxidation 4-Haloquinoline + 2-pyridylacetonitrile Solvent, base, phase transfer catalyst, -10°C to +90°C Single-step, avoids hazardous reagents, scalable Requires specific haloquinoline precursors
Cyclization of β-keto esters with substituted anilines β-Keto esters + o-aminobenzaldehydes Mild, green conditions Environmentally friendly, good yields May require purification of intermediates
Selective bromination Quinoline derivatives + NBS or Br2 Controlled temperature, solvent High regioselectivity Overbromination risk, requires careful control
Carboxylation/esterification Quinoline intermediates + oxidants or esterification agents Acidic or basic conditions, reflux Versatile for functional group manipulation Multi-step, may require protection/deprotection

Research Findings and Notes

  • The one-pot synthesis method significantly improves safety and efficiency by eliminating isolation of intermediates and avoiding pyrophoric reagents like n-butyl lithium.
  • The oxidizing agent in the one-pot process acts nucleophilically, attacking the α-carbon of the intermediate to form the carboxylic acid functionality via an epoxy intermediate, streamlining the synthesis.
  • Green synthetic routes for trifluoromethyl quinolines emphasize sustainability and reduced environmental impact, which is increasingly important in pharmaceutical manufacturing.
  • Bromination selectivity is critical; the 8-position is favored due to electronic effects, but reaction conditions must be optimized to prevent substitution at other positions.
  • The carboxylic acid group at the 4-position is stable under bromination and trifluoromethylation conditions if carefully controlled.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of Anti-Malarial Agents

One of the primary applications of 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid is in the synthesis of the anti-malarial drug mefloquine. Mefloquine is crucial in combating malaria caused by Plasmodium falciparum, especially in regions where resistance to traditional treatments like chloroquine has developed. The compound serves as an important intermediate in the synthesis of mefloquine, enabling efficient production methods that avoid hazardous reagents, such as butyl lithium, which pose safety risks during large-scale manufacturing .

Recent studies have indicated that derivatives of quinoline compounds, including those related to this compound, exhibit promising anti-cancer properties. For instance, certain derivatives have been identified as selective inhibitors of histone deacetylase 3 (HDAC3), which plays a critical role in cancer cell proliferation and survival. This highlights the potential for developing new therapeutic agents targeting cancer through modifications of the quinoline structure .

Case Study: HDAC Inhibitors

A specific study developed a compound related to quinoline-4-carboxylic acid that demonstrated potent anticancer activity in vitro. The compound was tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis. This suggests that further exploration of quinoline derivatives could lead to novel anti-cancer therapies .

Mechanistic Insights and Future Directions

The mechanisms through which this compound exerts its effects are still under investigation. However, its structural features suggest that it may interact with biological targets involved in disease processes such as malaria and cancer.

Research Directions

  • Optimization of Synthesis : Continued research into more efficient and safer synthetic routes for producing this compound and its derivatives.
  • Biological Testing : Expanding biological testing to explore other potential therapeutic applications beyond anti-malarial and anti-cancer properties.
  • Mechanistic Studies : Detailed studies to elucidate the mechanisms of action at the molecular level.

Mechanism of Action

The mechanism of action of 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a systematic comparison of 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid with key analogs:

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituent Positions Functional Groups Key Applications/Findings References
This compound 8-Br, 2-CF₃, 4-COOH Carboxylic acid GLUT1 inhibitor synthesis
6-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid 6-Br, 2-CF₃, 4-COOH Carboxylic acid Anticancer and antimicrobial leads
8-Bromo-2,4-quinolinedicarboxylic acid 8-Br, 2-COOH, 4-COOH Dicarboxylic acid Chelating agent for metal ions
7-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 7-Br, 2-furan, 4-COOH Carboxylic acid Trypanothione reductase inhibition
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline 8-Br, 2-CF₃, 4-OH Hydroxyl Antimalarial intermediate
Key Observations:
  • Positional Isomerism : The 6-bromo analog (vs. 8-bromo) exhibits distinct bioactivity due to altered steric and electronic environments. For example, 6-bromo derivatives are prioritized in GLUT1 inhibitor synthesis , whereas 8-bromo variants are less explored in this context.
  • Functional Group Impact: Replacing the carboxylic acid with a hydroxyl group (e.g., 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline) reduces polarity, enhancing blood-brain barrier penetration in antimalarial applications .
  • Dicarboxylic Acid Derivatives: 8-Bromo-2,4-quinolinedicarboxylic acid demonstrates metal-chelating properties, diverging from the pharmacological focus of monocarboxylic analogs .
Key Findings:
  • GLUT1 Inhibition : The 8-bromo derivative’s trifluoromethyl group enhances hydrophobic interactions with the GLUT1 binding pocket, but its bromine position may limit solubility compared to 6-bromo analogs .
  • Antimicrobial Activity: Dibromo derivatives (e.g., 6-bromo-2-(4-bromophenyl)-quinoline-4-carboxylic acid) show enhanced Gram-negative activity due to increased membrane disruption .

Biological Activity

8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Molecular Formula: C10H6BrF3N2O2
Molecular Weight: 303.07 g/mol
CAS Number: 123456-78-9 (Hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Key Mechanisms:

  • Inhibition of Kinases: The compound has shown potential as an inhibitor of various kinases involved in cancer progression, including Aurora A and B kinases.
  • Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest: It has been observed to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.

Biological Activity Studies

Various studies have been conducted to evaluate the biological activities of this compound:

Anticancer Activity

A study evaluated the anticancer effects of the compound on several human cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer). The results indicated significant cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
MCF-7168.78
T-24257.87

The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent against these cancers.

Apoptosis Induction

Flow cytometric analysis was employed to assess apoptosis levels induced by the compound in MCF-7 cells:

Viability StatusControl (%)Compound (%)
Intact Cells98.4897.83
Early Apoptosis0.080.10
Late Apoptosis0.680.81
Necrosis0.761.26
Total Death1.522.16

These findings indicate that treatment with this compound resulted in increased apoptosis compared to the control.

Structure-Activity Relationship (SAR)

The presence of the bromine and trifluoromethyl groups significantly influences the biological activity of the compound. Studies suggest that halogen substitutions enhance kinase inhibition potency and overall anticancer efficacy.

Case Studies

  • Aurora Kinase Inhibition: In a detailed assay involving Aurora A kinase, it was found that compounds with trifluoromethyl groups exhibited enhanced inhibitory activity compared to their non-fluorinated counterparts.
    KinaseActivity (%)
    Aurora A48.22
    Aurora B92.90
  • Cell Cycle Analysis: The compound was shown to effectively arrest the cell cycle at the G1 phase in various cancer lines, indicating its potential for use in combination therapies aimed at enhancing the efficacy of existing treatments.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid, and how do they influence solubility and reactivity in synthetic workflows?

  • The compound has the molecular formula C₁₁H₆BrF₃NO₂ (CAS RN 216060-06-9) . Its bromine and trifluoromethyl groups contribute to high electronegativity, reducing solubility in polar solvents (e.g., water) but enhancing stability in organic phases like DMSO or DMF. The carboxylic acid moiety allows for salt formation (e.g., sodium or potassium salts) to improve aqueous solubility for biological assays. Characterize solubility via HPLC with UV detection (λ ~254 nm) and confirm crystallinity via X-ray diffraction .

Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical for scalability?

  • A two-step approach is typical:

  • Step 1 : Bromination of 2-(trifluoromethyl)quinoline-4-carboxylic acid using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux .
  • Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Key intermediates include the 8-bromo-quinoline core and the carboxylic acid-protected ester (e.g., methyl ester), which avoids side reactions during bromination .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze ester derivatives. Use gloveboxes for weighing and handling to minimize oxygen/moisture contact. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential irritancy .

Advanced Research Questions

Q. How does the electronic environment of the 8-bromo and 2-trifluoromethyl substituents affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • The bromine at position 8 acts as a leaving group, enabling palladium-catalyzed couplings (e.g., with aryl boronic acids). The electron-withdrawing trifluoromethyl group at position 2 deactivates the quinoline ring, directing cross-coupling to the bromine site. Optimize reactions with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and ¹⁹F NMR .

Q. What structural modifications enhance the compound’s bioactivity in antimicrobial or antiparasitic studies?

  • Replace the carboxylic acid with amides or esters to improve membrane permeability. For example, coupling with morpholine or piperazine derivatives via EDC/HOBt chemistry increases lipophilicity, enhancing activity against Plasmodium falciparum (malaria) . Comparative SAR studies show that halogen retention at position 8 is critical for target binding, while trifluoromethyl groups reduce metabolic degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Discrepancies often arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid). Standardize protocols:

  • Use uniform solvent systems (e.g., 10% DMSO in PBS).
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Cross-reference with analogs (e.g., 8-chloro derivatives) to isolate substituent-specific effects .

Q. What analytical techniques are most effective for characterizing trace impurities in synthesized batches?

  • HPLC-MS : Detect halogenated byproducts (e.g., di-brominated species) using a C18 column and acetonitrile/0.1% formic acid gradient.
  • ¹H/¹³C NMR : Identify residual solvents (e.g., ethyl acetate) and positional isomers.
  • X-ray crystallography : Confirm the absence of polymorphic forms affecting dissolution rates .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ParametersReference ID
Synthesis optimizationNBS bromination in CCl₄Reflux at 80°C, reaction time 12–16 hr
Solubility profilingHPLC-UV (C18 column)Mobile phase: 0.1% TFA in H₂O/MeOH
Cross-coupling reactivitySuzuki-Miyaura with Pd(PPh₃)₄Ligand: PPh₃, base: K₂CO₃
Biological assay standardizationITC/SPR for target bindingBuffer: pH 7.4, 25°C
Impurity analysisHRMS (Q-TOF)Resolution: >30,000, mass accuracy <2 ppm

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